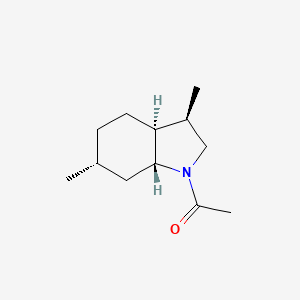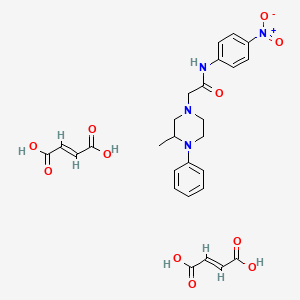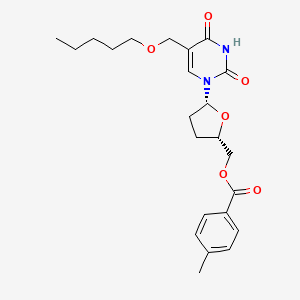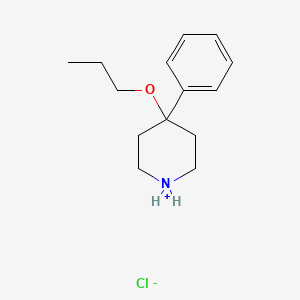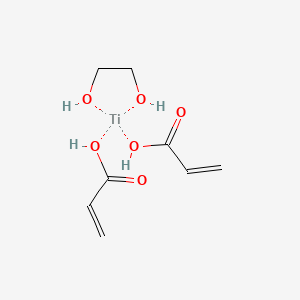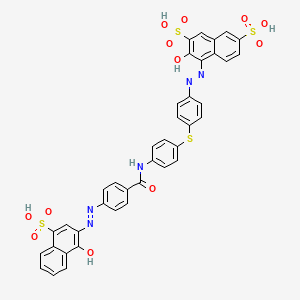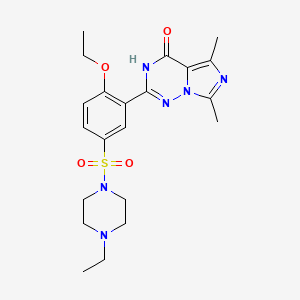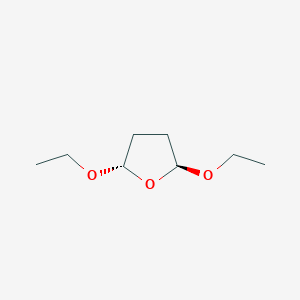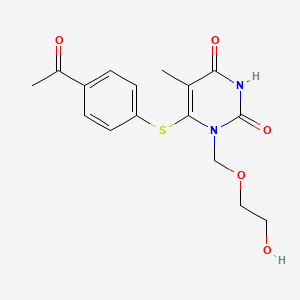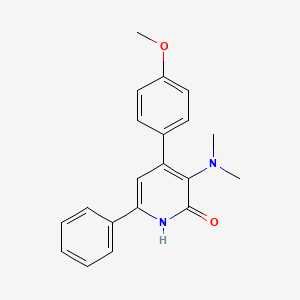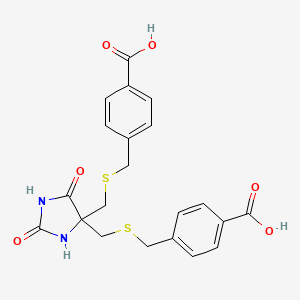
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple carboxyphenyl groups and a central imidazolidinedione core. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxyphenylmethyl thiol with a suitable imidazolidinedione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process usually includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyphenyl groups to corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves the modulation of redox states or the inhibition of enzymatic activity.
相似化合物的比较
Similar Compounds
- 1,3-Bis(4-carboxylatophenoxy)benzene
- 3,5-Bis(1-imidazoly)pyridine
- 4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
Uniqueness
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione stands out due to its unique combination of carboxyphenyl and thiomethyl groups, which confer distinct chemical reactivity and biological activity. Its imidazolidinedione core also provides a stable scaffold for various modifications, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
142979-84-8 |
|---|---|
分子式 |
C21H20N2O6S2 |
分子量 |
460.5 g/mol |
IUPAC 名称 |
4-[[4-[(4-carboxyphenyl)methylsulfanylmethyl]-2,5-dioxoimidazolidin-4-yl]methylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C21H20N2O6S2/c24-17(25)15-5-1-13(2-6-15)9-30-11-21(19(28)22-20(29)23-21)12-31-10-14-3-7-16(8-4-14)18(26)27/h1-8H,9-12H2,(H,24,25)(H,26,27)(H2,22,23,28,29) |
InChI 键 |
CICLKBGCADKABE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


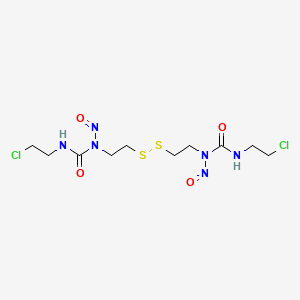
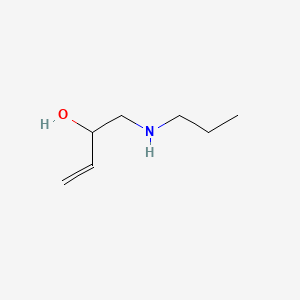
![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
